5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3OS3/c26-20(25-22-24-19-13-6-2-1-5-12(13)11-18(19)29-22)16-9-10-17(27-16)21-23-14-7-3-4-8-15(14)28-21/h1-10H,11H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVULDXNAUHWTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=C(S4)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]thiazole Moiety: Starting from 2-aminobenzenethiol, the benzo[d]thiazole ring is formed through a cyclization reaction with a suitable aldehyde under acidic conditions.
Synthesis of Indeno[1,2-d]thiazole: This involves the reaction of indanone with thioamide in the presence of a base to form the indeno[1,2-d]thiazole core.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the benzo[d]thiazole and indeno[1,2-d]thiazole intermediates with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability.
Biological Activity
The compound 5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide represents a novel class of bioactive molecules with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The structural composition of the compound includes:
- Benzo[d]thiazole moiety
- Indeno[1,2-d]thiazole core
- Thiophene ring
- Carboxamide functional group
This unique combination of heterocycles contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of benzothiazole have exhibited significant cytotoxic effects on various cancer cell lines, including:
- A431 (epidermoid carcinoma)
- A549 (lung carcinoma)
- H1299 (non-small cell lung cancer)
In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis through the modulation of critical signaling pathways such as AKT and ERK .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.0 | AKT/ERK inhibition |
| 4i | HOP-92 | 0.5 | Apoptosis induction |
| Compound X | A549 | 0.8 | Cell cycle arrest |
Antimicrobial Properties
Compounds featuring the benzothiazole scaffold have also demonstrated broad-spectrum antimicrobial activity. For example, derivatives were tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) as low as 50 µg/mL against resistant strains .
Neuroprotective Effects
Research indicates that certain derivatives exhibit neuroprotective properties. In a study evaluating anticonvulsant activity, compounds displayed promising results in the maximal electroshock seizure (MES) test with effective doses significantly lower than standard medications like phenytoin .
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation: It could act on cellular receptors that regulate apoptosis and survival pathways.
- Signal Transduction Interference: Disruption of signaling cascades such as MAPK or PI3K pathways has been observed in related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Study on Benzothiazole Derivatives: A series of benzothiazole derivatives were synthesized and evaluated for their anticancer properties, revealing a strong correlation between structural modifications and increased activity against tumor cells .
- Neuroprotective Evaluation: A study highlighted the efficacy of thiazole-based compounds in reducing seizure frequency in animal models, suggesting their potential as therapeutic agents for epilepsy .
- Antimicrobial Screening: Research demonstrated that modified benzothiazole compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating infections caused by resistant strains .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate various heterocycles. For instance, derivatives of 8H-indeno[1,2-d]thiazole have been synthesized and evaluated for their biochemical activities against viral proteases, particularly SARS-CoV-2 3CL protease, which is crucial in the viral replication process. The synthesis often employs methods such as condensation reactions involving thiourea derivatives and acylation techniques to achieve the desired structural complexity .
Table 1: Synthesis Methods for Related Compounds
Antiviral Properties
One of the most promising applications of 5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide is its potential as an antiviral agent. Research has shown that derivatives of 8H-indeno[1,2-d]thiazole possess significant inhibitory activity against SARS-CoV-2 3CL protease. For example, one derivative demonstrated an IC50 value of 1.28 μM , indicating strong potential for development into antiviral therapies .
Antimicrobial Activity
In addition to antiviral properties, compounds related to this structure have been tested for antimicrobial efficacy. Studies indicate that certain derivatives exhibit notable activity against various bacterial strains, suggesting their potential as new antimicrobial agents. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antidiabetic Effects
Research has also explored the antidiabetic properties of related compounds. For instance, certain indeno[1,2-c]pyrazol derivatives have shown promising results in inhibiting Type II diabetes-related enzymes, which could lead to the development of new therapeutic agents for managing diabetes .
Case Study: Inhibition of SARS-CoV-2 Protease
A study focused on synthesizing a series of 8H-indeno[1,2-d]thiazole derivatives evaluated their inhibitory effects on SARS-CoV-2 3CL protease. The binding affinity was assessed through molecular docking studies, providing insights into how structural modifications can enhance inhibitory activity. This work underscores the potential for these compounds in developing effective treatments against COVID-19 .
Case Study: Antimicrobial Screening
Another study systematically screened various synthesized derivatives for antimicrobial activity using standard reference strains. The results indicated that specific modifications to the benzothiazole and indeno-thiazole moieties significantly enhanced their antibacterial properties. This highlights the importance of structural diversity in optimizing biological activity .
Comparison with Similar Compounds
Structural Analog: Z873519648 (N-((4H-1,2,4-Triazol-3-yl)Methyl)-5-(Benzo[d]thiazol-2-yl)Thiophene-2-Carboxamide)
- Structure: Shares the 5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide backbone but replaces the indenothiazole group with a triazole-methyl substituent .
- Synthesis : Prepared via coupling 5-(benzo[d]thiazol-2-yl)thiophene-2-carboxylic acid with (4H-1,2,4-triazol-3-yl)methanamine (33% yield) .
- Spectroscopic Data :
Indenothiazole Derivatives as SARS-CoV-2 Inhibitors
- Example Compounds: N-(6-Methoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7d): 47% yield, characterized by NMR and MS . N-(6-Chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e): 39% yield .
- Biological Relevance: These derivatives exhibit antiviral activity against SARS-CoV-2, suggesting that the indenothiazole scaffold may enhance binding to viral proteases or host receptors .
Thiophene-Benzothiazole Hybrid Ligands
- Example : 2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole (C₁₈H₁₀N₂S₃) .
- Structure : Central thiophene flanked by two benzothiazole rings, with sulfur atoms in trans positions .
- Applications : Acts as a tridentate ligand for metal ions, with coplanar rings (dihedral angles <7°) enabling π-π stacking interactions .
- Contrast: Unlike the target compound, this ligand lacks the carboxamide linker and indenothiazole group, limiting its utility in hydrogen-bond-driven biological interactions.
Spectroscopic Characterization
Antimicrobial and Antiviral Potential
- Antibacterial/Fungal Activity : Thiophene derivatives in showed moderate activity, likely due to heterocyclic sulfur’s electron-deficient nature disrupting microbial membranes .
- Antiviral Activity: Indenothiazole derivatives () inhibit SARS-CoV-2, suggesting the target compound could be repurposed for viral entry inhibition .
Physicochemical and Structural Analysis
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, such as coupling benzo[d]thiazole and indeno[1,2-d]thiazole precursors with thiophene-2-carboxamide. For example:
- Step 1 : React 5-(benzo[d]thiazol-2-yl)thiophene-2-carboxylic acid with an amine-functionalized indeno[1,2-d]thiazole derivative using coupling agents like EDC/HOBt (yields ~33%) .
- Step 2 : Purify via column chromatography or recrystallization.
Optimization : Adjust solvent polarity (e.g., DMF for solubility), use catalysts (e.g., Pd for cross-coupling), or employ microwave-assisted synthesis to enhance yields .
Q. Which spectroscopic methods are critical for characterizing this compound, and how are data interpreted?
Key techniques include:
- HR-ESI-MS : Confirm molecular weight (e.g., observed m/z 342.0477 vs. calculated 342.0478) .
- FT-IR : Identify carbonyl (C=O, ~1653 cm⁻¹) and thiazole ring vibrations (C-S, ~1529 cm⁻¹) .
- NMR : ¹H/¹³C spectra resolve substituent environments (e.g., thiophene protons at δ 6.8–7.2 ppm) .
Integration : Cross-validate data to rule out impurities or tautomeric forms.
Q. How is X-ray crystallography applied to resolve its 3D structure?
Using programs like SHELXL for refinement:
- Collect diffraction data (e.g., synchrotron sources for high-resolution).
- Refine parameters (R-factor < 0.05) to map bond angles/distances, confirming planar thiophene and indeno-thiazol systems .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Common discrepancies in EC₅₀ values (e.g., 0.9–3.0 μM for A1AR enhancers) arise from:
Q. What structural modifications enhance potency as an A1 adenosine receptor (A1AR) allosteric enhancer?
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina to predict binding modes with A1AR (PDB: 6D9H). Prioritize residues like Tyr271 and His278 for hydrogen bonding .
- MD simulations : GROMACS trajectories assess stability of ligand-receptor complexes over 100 ns .
- QSAR models : Train on EC₅₀ datasets to predict bioactivity of novel analogs .
Q. How can synthetic challenges (e.g., low yields, impurities) be mitigated?
- Byproduct control : Monitor reactions via TLC; quench intermediates with aqueous workup.
- Purification : Use preparative HPLC for polar impurities or size-exclusion chromatography for dimeric byproducts .
- Scale-up : Optimize stoichiometry (1:1.2 molar ratio of acid to amine) to reduce unreacted starting material .
Q. How can crystallographic data be integrated with molecular dynamics (MD) simulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
